molecular formula C20H32O6 B3318819 2-[2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]tetrahydro-2H-pyran CAS No. 1027926-86-8

2-[2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]tetrahydro-2H-pyran

Cat. No. B3318819
CAS RN: 1027926-86-8
M. Wt: 368.5 g/mol
InChI Key: KNXMANKMVQASTE-UHFFFAOYSA-N
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Description

The compound is a complex ether with a tetrahydro-2H-pyran group. Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups . Tetrahydro-2H-pyran is a saturated heterocyclic compound containing a pyran ring substituted with a hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ether groups and a tetrahydro-2H-pyran group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Ethers are generally quite stable and unreactive. They can act as solvents for a variety of organic reactions . The tetrahydro-2H-pyran group may potentially undergo reactions at the ring, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Ethers generally have relatively low boiling points for their molar mass, are less dense than water, and are excellent solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound plays a crucial role in the synthesis of various organic molecules. For example, it is used in the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines, highlighting its versatility in forming complex structures with moderate to good yields (Pretto et al., 2019) source.
  • It has also been utilized in the development of novel compounds through reactions with iodine and the ligation with metals such as Ru(II), Cu(I), and Hg(II), demonstrating its potential in creating new materials and catalysts (Singh et al., 2001) source.

Material Science and Engineering

  • In the realm of material science, this compound's derivatives have been explored for their potential in creating beryllium-selective membrane sensors, indicating its applicability in environmental monitoring and industrial processes (Shamsipur et al., 2001) source.
  • Additionally, its application in dye-sensitized solar cells has been investigated, where derivatives of this compound contributed to high ionic and photovoltaic characteristics of polymer blend electrolytes, thereby enhancing conversion efficiency (Ganesan et al., 2018) source.

Photophysical Properties

  • The compound's derivatives have shown significant photophysical properties, as seen in the study of zinc phthalocyanines for potential applications in photodynamic therapy and imaging (Göksel et al., 2013) source.

Organic Electronics and Fluorescent Materials

  • Research into fluorescent mesomorphic pyrazinacenes incorporated with derivatives of this compound has revealed their solubility and self-assembly properties, making them suitable for organic electronics and fluorescent materials (Richards et al., 2016) source.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, ethers can be hazardous due to their flammability and potential to form explosive peroxides upon exposure to air .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be used in organic synthesis or as a solvent, among other applications .

Mechanism of Action

Target of Action

Benzyl-PEG4-THP is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are designed to target specific proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By binding to both the target protein and an E3 ubiquitin ligase, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation .

Biochemical Pathways

The primary biochemical pathway affected by Benzyl-PEG4-THP is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . The downstream effects of this pathway’s manipulation include the selective degradation of target proteins .

Pharmacokinetics

Factors such as the compound’s lipophilicity, molecular weight, and the properties of the linker can all influence its bioavailability .

Result of Action

The primary result of Benzyl-PEG4-THP’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein .

Action Environment

The action, efficacy, and stability of Benzyl-PEG4-THP can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and the specific characteristics of the cellular environment .

properties

IUPAC Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-6-19(7-3-1)18-24-15-14-22-11-10-21-12-13-23-16-17-26-20-8-4-5-9-25-20/h1-3,6-7,20H,4-5,8-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXMANKMVQASTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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